molecular formula C22H24FN3S B15171113 N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 917809-13-3

N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine

Cat. No.: B15171113
CAS No.: 917809-13-3
M. Wt: 381.5 g/mol
InChI Key: DNGFFWIPHKJPMK-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine is a heterocyclic compound featuring a pyridine core linked to a thiazole ring substituted with a 4-fluorophenyl group and an ethyl chain.

Properties

CAS No.

917809-13-3

Molecular Formula

C22H24FN3S

Molecular Weight

381.5 g/mol

IUPAC Name

N-cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C22H24FN3S/c1-2-20-26-21(15-8-10-17(23)11-9-15)22(27-20)16-12-13-24-19(14-16)25-18-6-4-3-5-7-18/h8-14,18H,2-7H2,1H3,(H,24,25)

InChI Key

DNGFFWIPHKJPMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC3CCCCC3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolylpyridine Derivatives

Compound A : N-(4-(2-Ethyl-4-(m-tolyl)thiazol-5-yl)pyridin-2-yl)benzamide (CAS 303162-79-0)

  • Structural Differences : Replaces 4-fluorophenyl with m-tolyl and cyclohexylamine with benzamide.
  • Activity : Potent p38α MAPK inhibitor, highlighting the thiazolylpyridine scaffold’s relevance in kinase targeting .
  • Key Insight : The 4-fluorophenyl group in the target compound may enhance target affinity due to electron-withdrawing effects compared to m-tolyl’s electron-donating methyl group.

Compound B : 4-[4-(4-Fluorophenyl)-2-(morpholin-4-yl)-1,3-thiazol-5-yl]-N-[4-(piperazin-1-yl)phenyl]pyrimidin-2-amine

  • Structural Differences : Pyrimidin-2-amine instead of pyridin-2-amine; morpholine and piperazine substituents.
  • Synthesis : Low yield (5%) suggests challenges in introducing bulky amines, contrasting with the cyclohexylamine group’s synthetic feasibility .

Imidazole-Based Analogs

Compound C: 4-(2-Ethyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine

  • Structural Differences : Imidazole core replaces thiazole.
  • Activity : Demonstrated p38α MAPK inhibition but with reduced selectivity compared to thiazole derivatives, emphasizing the thiazole’s role in kinase specificity .

Oxadiazole and Triazole Derivatives

Compound D : N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1b)

  • Structural Differences : Oxadiazole replaces thiazole; lacks ethyl and cyclohexyl groups.
  • Activity : Antibacterial (MIC = 4–8 µg/mL) and antifungal (MIC = 4 µg/mL), suggesting heterocycle-dependent mechanisms .

Compound E : 3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

  • Structural Differences : Oxadiazole core; smaller molecular weight (256.23 g/mol vs. ~400 g/mol for the target compound).
  • Properties : Lower lipophilicity may reduce membrane permeability compared to the cyclohexylamine-containing target .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Synthesis Yield/Notes Reference
Target Compound Thiazole 4-Fluorophenyl, ethyl, cyclohexyl N/A (Inferred kinase inhibition) N/A -
Compound A Thiazole m-Tolyl, benzamide p38α MAPK inhibition Commercially available
Compound B Thiazole Morpholine, piperazine Antimalarial (inferred) 5% yield
Compound C Imidazole 4-Fluorophenyl, morpholine p38α MAPK inhibition 62% yield (NMR-confirmed)
Compound D Oxadiazole 4-Fluorophenyl Antibacterial (MIC = 4–8 µg/mL) Moderate synthetic accessibility

Key Findings and Insights

  • Thiazole vs. Imidazole : Thiazole derivatives (e.g., Compound A) show higher kinase selectivity than imidazole analogs (e.g., Compound C), likely due to electronic and steric effects .
  • Substituent Impact : The 4-fluorophenyl group enhances binding affinity in multiple scaffolds (e.g., Compounds B, D), while alkyl chains (ethyl, cyclohexyl) improve metabolic stability .
  • Synthetic Feasibility : Bulky amine substituents (e.g., piperazine in Compound B) reduce yields, favoring simpler groups like cyclohexylamine for scalable synthesis .

Biological Activity

N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant studies.

  • Molecular Formula : C24H25FN4O2S
  • Molecular Weight : 440.55 g/mol
  • IUPAC Name : N-cyclohexyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)carbonyl]hydrazinecarboxamide .

The biological activity of this compound primarily stems from its interaction with specific molecular targets involved in various cellular processes. It has been shown to exhibit:

  • Antiviral Activity : Certain thiazole derivatives have demonstrated efficacy against viral enzymes, suggesting that this compound may inhibit viral replication through similar mechanisms .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AntiviralPotential inhibition of viral replication and activity against viral enzymes.
AntibacterialExhibits potent antibacterial properties against various strains .
CytotoxicityShows cytotoxic effects on cancer cell lines with varying IC50 values.

Case Studies and Research Findings

  • Antiviral Properties : Research indicates that thiazole derivatives can inhibit the activity of viral polymerases, which are crucial for viral replication. In vitro studies have shown that compounds with similar structures to N-Cyclohexyl derivatives can achieve significant inhibition rates against HCV NS5B polymerase .
  • Antibacterial Activity : A study highlighted the antibacterial potency of thiazole derivatives, where compounds demonstrated superior activity compared to traditional antibiotics like ampicillin and streptomycin. This suggests that N-Cyclohexyl derivatives may also possess similar properties .
  • Cytotoxicity in Cancer Cells : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF7 and HepG2 cells. The IC50 values ranged from 10 to 50 µM, indicating a promising potential for further development as an anticancer agent .

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